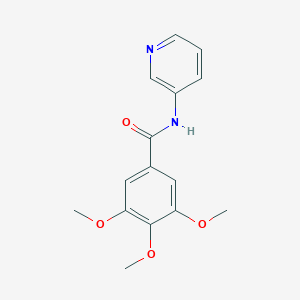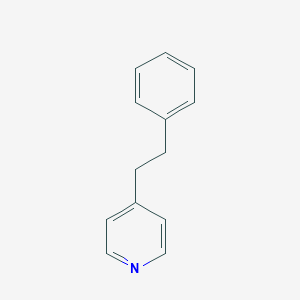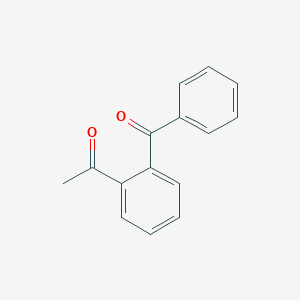
1-(2-Benzoylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Benzoylphenyl)ethanone, also known as chalcone, is a yellow crystalline solid that belongs to the class of organic compounds called chalcones. It is widely used in the pharmaceutical industry due to its diverse biological activities, such as anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic properties.
作用机制
The mechanism of action of 1-(2-Benzoylphenyl)ethanone varies depending on its biological activity. For example, its anti-inflammatory activity is mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory genes. Its antioxidant activity is due to its ability to scavenge free radicals and prevent lipid peroxidation. Its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit the synthesis of bacterial cell wall. Its antitumor activity is mediated by the induction of apoptosis and cell cycle arrest in cancer cells. Its antidiabetic activity is due to its ability to enhance insulin sensitivity and stimulate glucose uptake in skeletal muscle cells.
生化和生理效应
1-(2-Benzoylphenyl)ethanone has various biochemical and physiological effects on the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in serum and tissues. It also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. Moreover, it decreases the levels of glucose and insulin in serum and improves glucose tolerance in diabetic animals. Furthermore, it reduces the size and weight of tumors and inhibits the metastasis of cancer cells in animal models.
实验室实验的优点和局限性
1-(2-Benzoylphenyl)ethanone has several advantages for lab experiments. It is readily available and easy to synthesize using simple laboratory equipment. It also has a wide range of biological activities, which makes it a versatile compound for studying various diseases and conditions. However, it has some limitations, such as its low solubility in water and its instability under acidic conditions. Therefore, it requires the use of appropriate solvents and pH conditions for its preparation and storage.
未来方向
There are several future directions for the research on 1-(2-Benzoylphenyl)ethanone. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action at the molecular level and identify its molecular targets in cells. Moreover, it is important to optimize its synthesis method and develop new derivatives with improved biological activities and pharmacokinetic properties. Furthermore, it is necessary to conduct more preclinical and clinical studies to evaluate its safety and efficacy in humans.
合成方法
1-(2-Benzoylphenyl)ethanone can be synthesized by the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions in a solvent, such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions, such as the molar ratio of the reactants, the concentration of the base catalyst, and the reaction time.
科学研究应用
1-(2-Benzoylphenyl)ethanone has been extensively studied for its various biological activities. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. It also has antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. Moreover, it has antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, it has antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, it has antidiabetic activity by regulating glucose metabolism and insulin sensitivity in diabetic animals.
属性
CAS 编号 |
18019-57-3 |
|---|---|
产品名称 |
1-(2-Benzoylphenyl)ethanone |
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
1-(2-benzoylphenyl)ethanone |
InChI |
InChI=1S/C15H12O2/c1-11(16)13-9-5-6-10-14(13)15(17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI 键 |
SEXKDZSOKXPFFH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



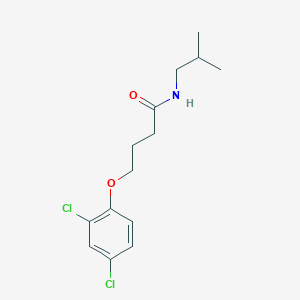
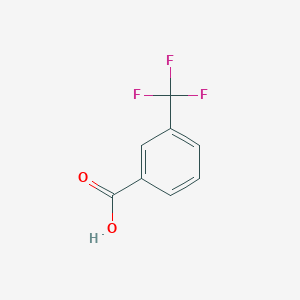
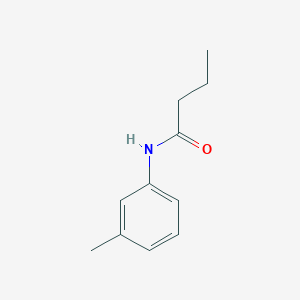
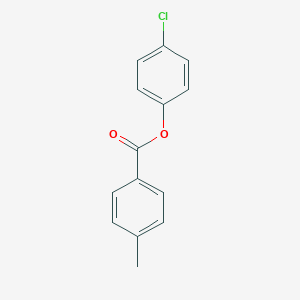
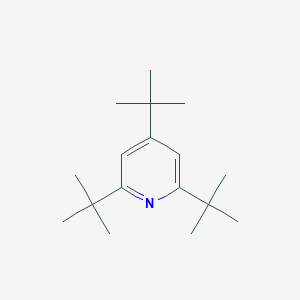
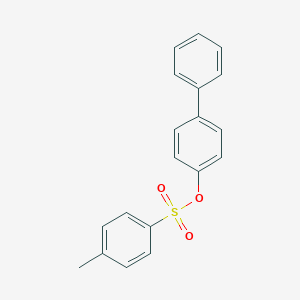

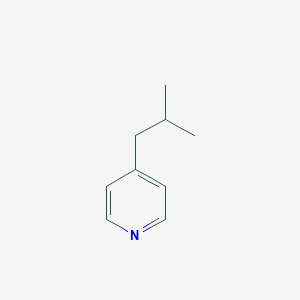
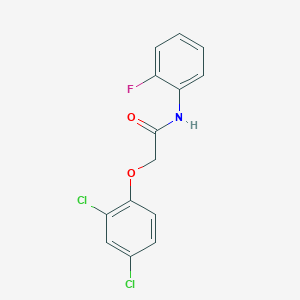

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
